molecular formula C12H15NOS B14012151 3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate CAS No. 3957-69-5

3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate

Cat. No.: B14012151
CAS No.: 3957-69-5
M. Wt: 221.32 g/mol
InChI Key: RYWPHPITXKKLJE-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to a phenyl ring substituted with tert-butyl, hydroxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate typically involves the thiocyanation of the corresponding phenol derivative. One common method is the reaction of 3-Tert-butyl-4-hydroxy-5-methylphenol with thiocyanogen (SCN2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The thiocyanate group can be reduced to form thiol derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Thiol derivatives

    Substitution: Various functionalized phenyl derivatives

Scientific Research Applications

3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-4-hydroxy-5-methylphenyl sulfide
  • Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate

Uniqueness

3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiocyanate group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

3-Tert-butyl-4-hydroxy-5-methylphenyl thiocyanate (C12H15NOS) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15NOS
  • Molecular Weight : 225.32 g/mol
  • IUPAC Name : 3-tert-butyl-4-hydroxy-5-methylbenzenethiocyanate

The biological activity of this compound is believed to be mediated through several mechanisms, including:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including cholinesterases, which are crucial in neurotransmission.
  • Thyroid Hormone Modulation : Some studies suggest that thiocyanates can interfere with thyroid hormone synthesis by inhibiting thyroid peroxidase (TPO), potentially leading to thyroid dysfunction .

Biological Activity Overview

The compound's biological activities have been assessed in various studies, highlighting its potential as a therapeutic agent.

Antioxidant Activity

Research indicates that this compound demonstrates strong antioxidant activity, which is critical for preventing cellular damage caused by free radicals. This property is measured using assays such as ABTS and FRAP, where it shows promising results .

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values indicate its effectiveness as an enzyme inhibitor:

  • IC50 (AChE) : 1.90 ± 0.16 µM
  • IC50 (BChE) : 0.084 ± 0.008 µM

These values suggest that the compound has a higher affinity for BChE compared to AChE, which could be beneficial in treating conditions like Alzheimer's disease where cholinesterase inhibition is desired .

Cytotoxicity and Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity was quantified using IC50 values, indicating effective concentrations required for significant cell death:

  • Cytotoxicity against Lymphoma Cells : IC50 values were reported in the low micromolar range, suggesting potent activity against these cells .

Additionally, antimicrobial activity has been observed against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness:

  • Gram-positive bacteria : MIC ≤ 0.25 μg/mL
  • Gram-negative bacteria : MIC ≤ 0.25 μg/mL

These findings support its potential use as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • High-throughput Screening for Thyroid Disruptors : A study highlighted the role of thiocyanates in disrupting thyroid function by inhibiting TPO, emphasizing the need for careful evaluation of compounds like this compound in therapeutic contexts .
  • Antioxidant and Enzyme Inhibition Profiles : Research demonstrated that this compound not only acts as an antioxidant but also effectively inhibits cholinesterases, making it a candidate for further development in neuroprotective therapies .

Properties

CAS No.

3957-69-5

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxy-5-methylphenyl) thiocyanate

InChI

InChI=1S/C12H15NOS/c1-8-5-9(15-7-13)6-10(11(8)14)12(2,3)4/h5-6,14H,1-4H3

InChI Key

RYWPHPITXKKLJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)SC#N

Origin of Product

United States

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